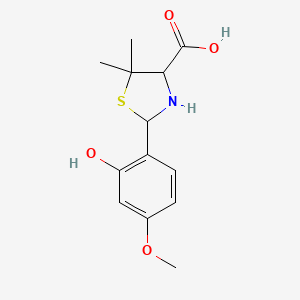

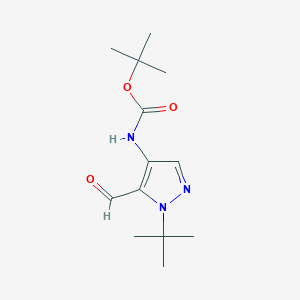

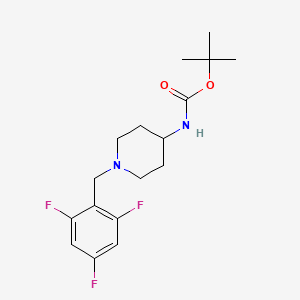

2-(2-Hydroxy-4-methoxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Hydroxy-4-methoxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, also known as Metformin, is a widely used drug for the treatment of type 2 diabetes. It was first synthesized in the 1920s and has been in use since the 1950s. Metformin is a member of the biguanide class of drugs and is considered a first-line therapy for the management of type 2 diabetes.

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Methods : Research by Muche, Müller, and Hołyńska (2018) details the synthesis of a similar compound, emphasizing the formation of a racemic mixture rather than a Schiff base. This indicates a potential application in producing specific stereoisomers of thiazolidine derivatives (Muche, Müller, & Hołyńska, 2018).

Structural Analysis : The paper also discusses the characterization of this racemic mixture using various techniques such as NMR, ESI-MS, and X-ray diffraction, highlighting the compound's potential in structural and conformational studies (Muche, Müller, & Hołyńska, 2018).

Catalytic and Biochemical Applications

Enzymatic Processes : A study by Chikusa et al. (2003) investigates the enantioselective hydrolysis of a related thiazolidine compound, demonstrating its potential use in industrial biocatalysis (Chikusa et al., 2003).

Supramolecular Aggregation : Research by Jagtap et al. (2018) explores the supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives, suggesting their application in the development of molecular assemblies for biosensing, gas storage, and catalysis (Jagtap et al., 2018).

Pharmaceutical Research

Anticancer Activity : Bilgiçli et al. (2021) synthesized metallophthalocyanines using a derivative of thiazolidine-4-carboxylic acid and evaluated their anticancer activity, indicating potential applications in cancer treatment (Bilgiçli et al., 2021).

Thromboxane A2 Receptor Antagonists : Sato et al. (1994) report on the synthesis and evaluation of thiazolidine derivatives as thromboxane A2 receptor antagonists, suggesting a role in cardiovascular research (Sato et al., 1994).

Miscellaneous Applications

Photoreactive Properties : Takata, Tamura, and Andō (1985) explore the photo-oxidation of thiazolidine derivatives, indicating potential uses in photochemical reactions and studies (Takata, Tamura, & Andō, 1985).

Conformational Analysis : Skvortsov et al. (2010) conduct a study on the conformational analysis of thiazolidines, providing insights into their structural properties in solution (Skvortsov et al., 2010).

Propriétés

IUPAC Name |

2-(2-hydroxy-4-methoxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-13(2)10(12(16)17)14-11(19-13)8-5-4-7(18-3)6-9(8)15/h4-6,10-11,14-15H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOIFVFKIMECBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C2=C(C=C(C=C2)OC)O)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxy-4-methoxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

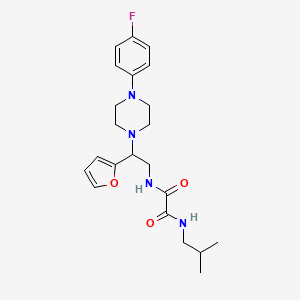

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2444026.png)

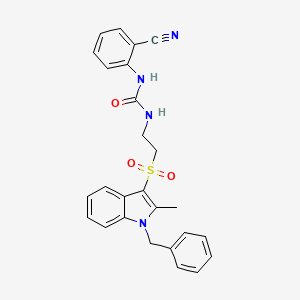

![4-(4-acetylphenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2444041.png)

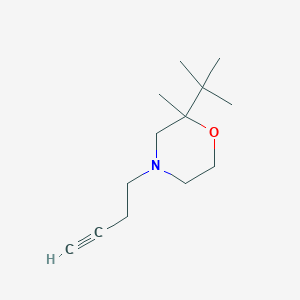

![5-[(4-methoxyphenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2444045.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-phenylphenyl)methanone](/img/structure/B2444047.png)